REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[OH-:8].[K+:9].[OH2:10].OO>[O-][W]([O-])(=O)=O.[Na+].[Na+].O>[O:8]1[CH:3]([C:4]([O-:10])=[O:5])[CH:2]1[C:1]([O-:6])=[O:7].[K+:9].[K+:9] |f:1.2,3.4,5.6.7,9.10.11|
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
428 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
hydrogen peroxide water
|
Quantity
|
332 g
|
Type
|
reactant
|
Smiles
|
O.OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
sodium tungstate
|
Quantity
|
18.8 g
|
Type
|
catalyst
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
at room temperature
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Type
|
TEMPERATURE
|
Details
|
In this case, the flask was quickly cooled
|
Type
|
CUSTOM
|
Details
|
at 55 to 65° C
|
Type
|
WAIT
|
Details
|
Then, the reaction mixture was kept at 65 to 60° C. for 30 minutes
|
Duration
|
30 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C(=O)[O-])C1C(=O)[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |